![molecular formula C22H16 B168080 Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene CAS No. 16310-66-0](/img/structure/B168080.png)
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene, commonly known as HCDN, is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its unique structure and potential applications. HCDN is a highly strained, polycyclic compound that is composed of 21 carbon atoms and nine double bonds.
Applications De Recherche Scientifique
HCDN has shown potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HCDN can be used as a building block for the synthesis of other complex organic compounds. In materials science, HCDN can be used as a precursor for the synthesis of novel materials with unique mechanical and electronic properties. In medicinal chemistry, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of HCDN is not fully understood, but it is believed to be related to its highly strained structure and the presence of multiple double bonds. HCDN has been shown to interact with various biological molecules, including enzymes and receptors, and may act as a modulator of their activity. Additionally, HCDN has been shown to induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
HCDN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HCDN can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HCDN has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In animal studies, HCDN has been shown to exhibit anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HCDN in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. Additionally, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the main limitations of using HCDN in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the research and development of HCDN. One potential direction is the synthesis of novel materials with unique mechanical and electronic properties. Another potential direction is the development of HCDN-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HCDN and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of HCDN is a complex and multi-step process that involves the use of various chemical reagents and catalysts. One of the most common methods for synthesizing HCDN is through the use of a Diels-Alder reaction between a cyclohexadiene and a tetracyclone. This reaction leads to the formation of a highly strained, polycyclic intermediate, which is then subjected to a series of chemical transformations to yield the final product.
Propriétés
| 16310-66-0 | |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene |
InChI |
InChI=1S/C22H16/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-6,11-12H,7-10H2 |
Clé InChI |
LHZJGHOQJMSPOM-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
SMILES canonique |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
Synonymes |
3,4,11,12-Tetrahydrobenzo[ghi]perylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





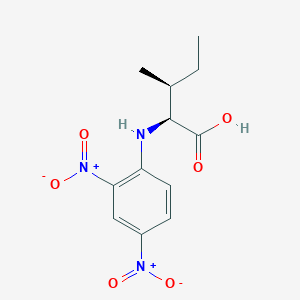
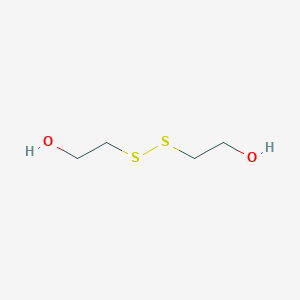
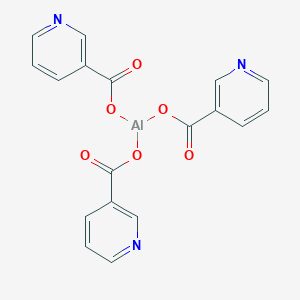

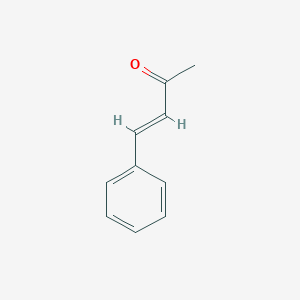

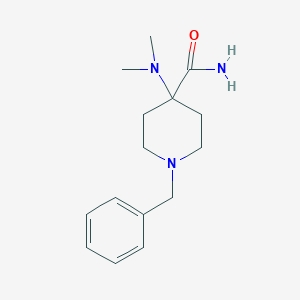
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B168019.png)



